PROTAC EGFR degrader 5

Description

Overview of Targeted Protein Degradation (TPD) Modalities

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. cellsignal.comrevvity.com Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the complete removal of the target protein, offering the potential for a more profound and durable therapeutic effect. revvity.commerckmillipore.com This approach is particularly promising for targeting proteins that have been considered "undruggable" by conventional methods. cellsignal.comrevvity.com

The two primary pathways harnessed by TPD are the ubiquitin-proteasome system (UPS) and the lysosomal degradation pathway. pharmafeatures.comnih.gov Several TPD modalities have been developed, each with a unique mechanism of action:

Proteolysis-Targeting Chimeras (PROTACs): These are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. merckmillipore.compharmafeatures.com

Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, resulting in the target's degradation. pharmafeatures.com

Lysosome-Targeting Chimeras (LYTACs): This approach directs extracellular and membrane-bound proteins to the lysosome for degradation. pharmafeatures.comnih.gov

Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs): These technologies utilize the autophagy pathway to degrade cellular components, including proteins and organelles. cellsignal.compharmafeatures.com

Rationale for EGFR as a Therapeutic Target in Cancer Research

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. tandfonline.combio-rad-antibodies.com In many types of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, the EGFR signaling pathway is abnormally activated due to mutations, gene amplification, or protein overexpression. bio-rad-antibodies.comnih.govnih.gov This aberrant signaling drives tumor development and progression, making EGFR an attractive target for cancer therapy. bio-rad-antibodies.comnih.govnih.gov

Targeted therapies, such as small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, have been developed to block EGFR activity. nih.gov However, the effectiveness of these therapies can be limited by the development of drug resistance, often through secondary mutations in the EGFR gene. nih.gov

Evolution of PROTAC-Mediated EGFR Degradation Strategies

The development of PROTACs to degrade EGFR represents a significant advancement in overcoming the limitations of traditional EGFR inhibitors. nih.govnih.gov By inducing the degradation of the entire EGFR protein, PROTACs can potentially circumvent resistance mechanisms and provide a more sustained inhibition of EGFR signaling. nih.govacs.org

The first EGFR PROTACs were developed using existing EGFR inhibitors as the warhead to bind to the receptor. tandfonline.com These early degraders demonstrated the feasibility of targeting EGFR for degradation and laid the groundwork for the development of more potent and selective compounds. tandfonline.com

Researchers have since explored various strategies to optimize EGFR PROTACs, including:

Utilizing different EGFR inhibitors: PROTACs have been designed based on first, second, third, and even fourth-generation EGFR inhibitors to target specific EGFR mutations, including those that confer resistance to earlier drugs. tandfonline.comacs.org

Recruiting different E3 ligases: The two most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.gov Developing PROTACs that recruit either of these E3 ligases has expanded the toolkit for EGFR degradation. nih.gov

Targeting allosteric sites: Some newer PROTACs are designed to bind to allosteric sites on EGFR, offering a different approach to induce degradation and potentially overcome resistance mutations in the ATP-binding pocket. tandfonline.com

One such molecule that has emerged from these efforts is PROTAC EGFR degrader 5 .

This compound: A Closer Look

This compound (also referred to as compound 10 in some literature) is a proteolysis-targeting chimera designed to specifically induce the degradation of the Epidermal Growth Factor Receptor (EGFR). medchemexpress.commedchemexpress.commedchemexpress.com This molecule has shown significant potential in preclinical studies for its ability to target and eliminate EGFR, particularly a mutated form of the receptor known as EGFRDel19. medchemexpress.commedchemexpress.commedchemexpress.com

Biological Activity of this compound

| Cell Line | EGFR Mutation Status | This compound Activity | Reference |

|---|---|---|---|

| HCC827 | EGFRDel19 | Potent degradation of EGFRDel19 with a DC50 of 34.8 nM. Induces apoptosis and G1 cell cycle arrest. | medchemexpress.commedchemexpress.com |

| H1975 | EGFRL858R/T790M | Weak degradation activity. | medchemexpress.com |

| A549 | Wild-Type EGFR | Weak degradation activity. | medchemexpress.com |

| H3255 | EGFRL858R | Effective reduction of mutant EGFR protein level. | nih.gov |

Table 1: Biological Activity of this compound in Various Cell Lines

Potent and Selective Degradation: this compound has demonstrated potent degradation of the EGFRDel19 mutant in the HCC827 non-small cell lung cancer cell line, with a DC50 value of 34.8 nM. medchemexpress.commedchemexpress.commedchemexpress.com The DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%. This indicates a high degree of potency. In contrast, it shows weak degradation activity against the EGFRL858R/T790M double mutant in H1975 cells and wild-type EGFR in A549 cells. medchemexpress.com

Inhibition of Downstream Signaling: By degrading EGFR, this compound effectively inhibits the phosphorylation of EGFR and its downstream signaling effector, Akt, in a concentration-dependent manner in HCC827 cells. medchemexpress.com

Antiproliferative and Apoptotic Effects: The degradation of EGFR by this PROTAC leads to significant biological consequences for cancer cells. It inhibits the proliferation of HCC827 cells with an IC50 value of 0.22 μM. medchemexpress.com The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, it induces apoptosis (programmed cell death) and causes the cells to arrest in the G1 phase of the cell cycle. medchemexpress.commedchemexpress.com

Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system. medchemexpress.com It is a bifunctional molecule with one end binding to the EGFR protein and the other end recruiting an E3 ubiquitin ligase. merckmillipore.com This induced proximity facilitates the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the proteasome. merckmillipore.com Studies have confirmed that the degradation of mutant EGFR by a similar degrader is dependent on the E3 ligase. nih.gov

Properties

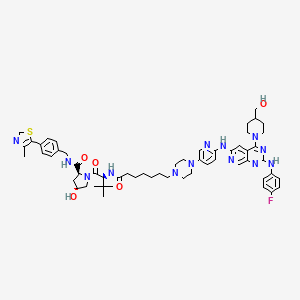

Molecular Formula |

C57H72FN13O5S |

|---|---|

Molecular Weight |

1070.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[7-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]-3-pyridinyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H72FN13O5S/c1-37-51(77-36-62-37)40-12-10-38(11-13-40)31-61-54(75)47-29-44(73)34-71(47)55(76)52(57(2,3)4)66-50(74)9-7-5-6-8-22-68-25-27-69(28-26-68)43-18-19-48(59-32-43)65-49-30-45-46(33-60-49)64-56(63-42-16-14-41(58)15-17-42)67-53(45)70-23-20-39(35-72)21-24-70/h10-19,30,32-33,36,39,44,47,52,72-73H,5-9,20-29,31,34-35H2,1-4H3,(H,61,75)(H,66,74)(H,59,60,65)(H,63,64,67)/t44-,47+,52-/m1/s1 |

InChI Key |

LCTCXOPSLJEXKE-FEDPBZRBSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |

Origin of Product |

United States |

Mechanistic Elucidation of Protac Egfr Degrader Function

E3 Ubiquitin Ligase Recruitment and Ternary Complex Formation Dynamics

The cornerstone of PROTAC EGFR degrader 5's activity is its ability to orchestrate the formation of a ternary complex, bringing together the target protein (EGFR) and an E3 ubiquitin ligase. nih.govspringernature.com This induced proximity is the critical first step in the degradation cascade. nih.gov

Specificity of E3 Ligase Engagement (e.g., VHL, CRBN, MDM2)

PROTACs are designed to recruit specific E3 ligases, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most commonly used due to their favorable expression in cancer cells and established ligand ability. nih.govmdpi.commedchemexpress.com While the specific E3 ligase recruited by this compound (Compound 10) is CRBN nih.gov, the broader class of EGFR PROTACs has successfully utilized both VHL and CRBN. nih.govresearchgate.net For instance, gefitinib-based PROTACs have been developed to recruit both VHL (compound 6, MS39) and CRBN (compound 10, MS154). nih.gov The choice of E3 ligase can significantly influence the degradation efficiency and selectivity of the PROTAC. nih.gov Some studies have also explored the use of MDM2 as the E3 ligase for degrading EGFR mutants. nih.gov The selection of the E3 ligase is a critical design element, as different ligases can lead to variations in ubiquitination sites and degradation kinetics. bohrium.com

Structural Requirements for Productive Ternary Complex Assembly

The formation of a stable and productive ternary complex is paramount for efficient protein degradation. nih.govspringernature.com This complex's stability is influenced by several factors, including the specific conformations of the target protein and the E3 ligase, as well as the length and composition of the linker connecting the two ligand heads of the PROTAC. mdpi.comnih.gov The linker is not merely a spacer but plays a crucial role in orienting the two proteins to facilitate the transfer of ubiquitin. nih.govmdpi.com

Studies on various EGFR PROTACs have revealed that the ability to form a ternary complex can be highly selective for mutant EGFR over wild-type (WT) EGFR. acs.org This selectivity is often attributed to the conformational differences between the mutant and WT receptors, which can favor the formation of a more stable ternary complex with the mutant protein. nih.govacs.org The cooperativity in the formation of the ternary complex, where the binding of one protein enhances the affinity for the other, is a key determinant of PROTAC efficacy. youtube.com For a productive degradation to occur, the geometry of the ternary complex must position a lysine (B10760008) residue on the target protein in close proximity to the active site of the E2-conjugating enzyme associated with the E3 ligase. youtube.com

Engagement of the Ubiquitin-Proteasome System (UPS)

Following the successful formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to the EGFR protein. nih.gov This polyubiquitination acts as a molecular tag, marking the EGFR protein for recognition and subsequent degradation by the 26S proteasome. researchgate.netnih.gov Mechanistic studies have confirmed that the degradation of EGFR induced by various PROTACs, including those similar in design to this compound, is dependent on the ubiquitin-proteasome system. frontiersin.orgnih.gov This has been demonstrated through experiments where inhibition of the proteasome, for instance with MLN4924, blocks the degradation of EGFR by these PROTACs. researchgate.netnih.gov

Contributions of Autophagy-Lysosome Pathways to Degradation

While the ubiquitin-proteasome system is the primary pathway for PROTAC-mediated degradation, emerging evidence suggests that the autophagy-lysosome pathway can also play a significant role, particularly for membrane-bound proteins like EGFR. researchgate.netmdpi.comnih.gov Several studies on different EGFR PROTACs have shown that their degradation activity is partially dependent on the autophagy-lysosome system. researchgate.netacs.orgnih.govacs.org This dual-pathway engagement may contribute to a more robust and complete degradation of the target protein. Mechanistic investigations have shown that PROTACs can induce autophagy in cancer cells, and enhancing autophagy can, in turn, increase the degradation of EGFR. researchgate.netnih.gov The involvement of the lysosomal pathway is a notable feature of some of the most potent EGFR degraders. medchemexpress.com

Analysis of Downstream Signaling Pathway Modulation

By promoting the degradation of EGFR, this compound effectively shuts down the downstream signaling pathways that are aberrantly activated in cancer cells. frontiersin.org In HCC827 cells, which harbor the EGFRDel19 mutation, this compound has been shown to concentration-dependently inhibit the phosphorylation of both EGFR and its downstream effector, Akt. medchemexpress.com This indicates a successful blockade of the PI3K-Akt signaling cascade, which is crucial for cell survival and proliferation. Other EGFR PROTACs have demonstrated similar effects, potently inhibiting the autophosphorylation of EGFR and the phosphorylation of downstream targets like AKT and ERK. nih.govnih.govmedchemexpress.com The ability of these degraders to induce a prolonged inactivation of these signaling pathways is a key advantage over traditional inhibitors. acs.org

Interactive Data Table: Biological Activity of this compound

| Cell Line | EGFR Mutation | Activity | Value | Reference |

| HCC827 | Del19 | DC50 for EGFR degradation | 34.8 nM | medchemexpress.com |

| HCC827 | Del19 | IC50 for cell proliferation | 0.22 µM | medchemexpress.com |

| H1975 | L858R/T790M | Degradation Activity | Weak | medchemexpress.com |

| A549 | Wild-Type | Degradation Activity | Weak | medchemexpress.com |

Interactive Data Table: Comparison of EGFR PROTAC Degraders

| Compound Name | E3 Ligase Recruited | Target EGFR Mutation | DC50 | Cell Line | Reference |

| This compound (Compound 10) | CRBN | Del19 | 34.8 nM | HCC827 | medchemexpress.com |

| Compound 14 | CRBN | Del19 | 0.26 nM | HCC827 | frontiersin.org |

| Compound 14 | L858R | 20.57 nM | - | frontiersin.org | |

| PROTAC EGFR degrader 8 (T-184) | - | - | 15.56 nM | HCC827 | medchemexpress.com |

| PROTAC EGFR degrader 3 (CP17) | - | L858R/T790M | 1.56 nM | H1975 | medchemexpress.com |

| PROTAC EGFR degrader 3 (CP17) | - | Del19 | 0.49 nM | HCC827 | medchemexpress.com |

| PROTAC EGFR degrader 4 | - | Del19 | 0.51 nM | HCC827 | medchemexpress.com |

| PROTAC EGFR degrader 4 | - | L858R/T790M | 126 nM | H1975 | medchemexpress.com |

Design and Optimization Principles for Protac Egfr Degraders

EGFR-Binding Moiety (Warhead) Selection and Rational Design

The "warhead" of a PROTAC is the component that binds to the target protein, in this case, the Epidermal Growth Factor Receptor (EGFR). nih.gov The design and selection of this moiety are critical for the potency and selectivity of the resulting degrader.

Adaptation of Established EGFR Inhibitor Scaffolds

A common and effective strategy in the design of EGFR PROTACs is the adaptation of well-established EGFR tyrosine kinase inhibitors (TKIs). tandfonline.com This approach leverages the known binding affinities and selectivities of existing drugs, providing a solid foundation for PROTAC development. tandfonline.com Researchers have successfully developed EGFR degraders by incorporating ligands from various generations of EGFR inhibitors. acs.orgnih.gov

For instance, PROTACs have been designed using the scaffolds of first-generation inhibitors like gefitinib (B1684475) and lapatinib, second-generation inhibitors such as afatinib (B358) and canertinib, and third-generation inhibitors like osimertinib (B560133). tandfonline.comacs.org One notable example, PROTAC EGFR degrader 5, utilizes a derivative of a second-generation covalent inhibitor. acs.org This strategic adaptation allows for the targeting of specific EGFR mutations that confer resistance to traditional TKIs. For example, a covalent PROTAC, CP17, was developed using a novel purine-containing EGFR ligand and demonstrated high potency against EGFRL858R/T790M and EGFRdel19 mutations. acs.org

The table below summarizes key EGFR inhibitors that have been adapted into PROTAC warheads and their targeted EGFR status.

| Warhead Scaffold | Generation | Targeted EGFR Status | Reference |

| Gefitinib | First | Mutant EGFR (e.g., Del19, L858R) | acs.orgnih.gov |

| Lapatinib | First | Wild-Type and Mutant EGFR | acs.org |

| Afatinib | Second | Mutant EGFR (e.g., L858R/T790M) | acs.org |

| Canertinib | Second | Mutant EGFR (e.g., L858R/T790M) | acs.org |

| Osimertinib | Third | Mutant EGFR (e.g., Del19/T790M/C797S) | tandfonline.com |

| Purine-based | Novel Covalent | Mutant EGFR (e.g., L858R/T790M, del19) | acs.org |

Exploration of Allosteric Binding Sites for Targeted Degradation

While many EGFR PROTACs target the highly conserved ATP-binding site, there is growing interest in exploring allosteric binding sites to overcome resistance mutations that arise in the primary binding pocket. nih.govmdpi.com Allosteric inhibitors bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov

Adapting allosteric EGFR inhibitors into PROTAC warheads offers a promising strategy to degrade EGFR mutants that are resistant to ATP-competitive inhibitors. nih.gov For example, degraders have been developed from allosteric inhibitors that are effective against clinically relevant EGFR mutations, including the C797S mutation which confers resistance to third-generation TKIs. nih.govnih.gov This approach not only circumvents resistance but can also lead to enhanced selectivity for mutant EGFR over wild-type (WT) EGFR. nih.gov The unique binding mode of allosteric inhibitors provides a novel avenue for the development of highly specific and potent EGFR degraders. nih.gov

E3 Ubiquitin Ligase Ligand Selection

The E3 ubiquitin ligase ligand is a crucial component of a PROTAC, responsible for recruiting the cellular machinery that tags the target protein for degradation. researchgate.net While over 600 E3 ligases are known, only a handful have been successfully leveraged for PROTAC design, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used. nih.gov

This compound, for example, potently degrades EGFRDel19 in HCC827 cells with a DC₅₀ of 34.8 nM. medchemexpress.com The selection of the E3 ligase ligand is often guided by the specific cellular context and the expression levels of the E3 ligases in the target cells. mdpi.com The development of new E3 ligase ligands is an active area of research aimed at expanding the repertoire of the PROTAC toolbox and overcoming potential resistance mechanisms. nih.govsigmaaldrich.com

Linker Architecture and "Linkerology" Considerations

Influence of Linker Length on Degradation Efficiency and Selectivity

The length of the linker is a key determinant of a PROTAC's ability to induce protein degradation. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the EGFR and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com

The optimal linker length is specific to each PROTAC system and must be empirically determined. For example, in a series of Bruton's tyrosine kinase (BTK) degraders, longer linkers (≥ 4 PEG units) maintained binding affinity, whereas shorter linkers impaired it. nih.gov Furthermore, subtle changes in linker length can impart selectivity. For instance, a lapatinib-based PROTAC was able to degrade both EGFR and HER2; however, extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader. nih.gov

Effects of Linker Composition and Rigidity

The chemical composition of the linker affects a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its degradation activity. nih.gov Common linker compositions include alkyl chains and polyethylene (B3416737) glycol (PEG) units. axispharm.com The choice of linker composition can influence the stability of the ternary complex. nih.gov

The rigidity of the linker is another important consideration. More rigid linkers can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more potent degradation. nih.gov However, a certain degree of flexibility is also necessary to allow for the optimal orientation of the EGFR and E3 ligase. axispharm.com The attachment points of the linker to the warhead and the E3 ligase ligand are also crucial for achieving productive ternary complex formation. axispharm.com The careful design and optimization of the linker architecture are therefore essential for the development of effective and selective PROTAC EGFR degraders. nih.gov

Strategy for Covalent versus Non-Covalent Target Binding

The choice between a reversible (non-covalent) and an irreversible (covalent) binding warhead for the target protein is a key strategic decision in PROTAC design. This choice influences the degrader's mechanism of action, potency, and selectivity. nih.gov

Most EGFR degraders developed to date are based on reversible, non-covalent inhibitors like gefitinib and lapatinib. tandfonline.comacs.org The rationale for this approach is rooted in the catalytic nature of PROTACs. Because the degrader is released after inducing ubiquitination and can engage another target protein, a prolonged, irreversible bond is not strictly necessary for activity. nih.govyoutube.com Studies comparing non-covalent and covalent PROTACs have shown that non-covalent versions can be highly effective. For example, a head-to-head comparison revealed that a gefitinib-based non-covalent PROTAC (compound 3) exhibited a better degradation concentration (DC₅₀) and maximum degradation level (Dmax) than a comparable afatinib-based covalent PROTAC (compound 4), although they were evaluated in different mutant cell lines. nih.gov

However, covalent warheads, such as the one found in the inhibitor dacomitinib, have also been successfully incorporated into EGFR PROTACs. tandfonline.com The advantage of a covalent binder is the potential for prolonged target engagement and, in some cases, increased selectivity for specific mutants or the ability to target proteins that lack well-defined binding pockets. nih.gov For instance, a dacomitinib-based PROTAC (compound 13) demonstrated potent degradation of EGFRdel19 with a DC₅₀ of 3.57 nM. tandfonline.com

Ultimately, the decision depends on the specific therapeutic goal. While non-covalent PROTACs have proven highly potent and are often sufficient due to their catalytic cycle, covalent PROTACs offer an alternative strategy that can be advantageous for specific targets or for overcoming certain types of resistance. nih.gov

Table 2: Comparison of Covalent and Non-Covalent EGFR Degraders

| Compound | Warhead (Binding Type) | Target Mutant | DC₅₀ | Reference |

|---|---|---|---|---|

| Compound 3 | Gefitinib (Non-covalent) | EGFRdel19/L858R | Potent | nih.gov |

| Compound 4 | Afatinib (Covalent) | EGFRL858R/T790M | Less potent than Cmpd 3 | acs.orgnih.gov |

| Compound 13 | Dacomitinib (Covalent) | EGFRdel19 | 3.57 nM | tandfonline.com |

Application of Computational Strategies in Degrader Design

The design of PROTACs is a complex, multi-variable optimization problem, making computational modeling an increasingly vital tool. researchgate.netresearchgate.net Historically, PROTAC development has been an empirical process involving extensive chemical synthesis and testing. researchgate.net However, computational approaches are now being used to rationally guide the design process, particularly in modeling the all-important ternary complex and optimizing the linker. nih.govresearchgate.net

A primary application of computational modeling is the prediction of the three-dimensional structure of the PROTAC-induced ternary complex. nih.gov Understanding the geometry and intermolecular interactions within this complex is crucial for designing effective degraders. researchgate.net Computational methods, such as protein-protein docking and molecular dynamics simulations, can be used to screen vast virtual libraries of potential PROTACs, helping to identify candidates with linkers of appropriate length and composition to foster a stable and productive ternary complex. researchgate.net

For EGFR degraders, computational analysis begins with the known crystal structure of the target protein bound to an inhibitor. nih.gov This provides the starting point for identifying suitable solvent-exposed sites for linker attachment. By modeling the E3 ligase (e.g., VHL or CRBN) and using docking algorithms, researchers can predict how different linkers might bridge the two proteins. nih.gov This in silico screening process can prioritize which specific linker chemistries and lengths are most likely to succeed, thereby reducing the time and resources required for laboratory synthesis and testing. While challenges remain, especially in accurately modeling the flexibility of linkers and the induced-fit effects upon complex formation, these computational strategies are accelerating the development of more potent and selective degraders. researchgate.netresearchgate.net

Preclinical Efficacy and Specificity Assessments of Protac Egfr Degraders

In Vitro Cellular Degradation Profiling

Concentration- and Time-Dependent Degradation Kinetics

PROTAC EGFR degrader 5 has been shown to induce the degradation of the EGFR protein in a manner that is dependent on both its concentration and the duration of exposure. In HCC827 non-small cell lung cancer cells, which harbor an EGFR exon 19 deletion (Del19), this degrader exhibited a half-maximal degradation concentration (DC50) of 34.8 nM. medchemexpress.com The degradation of EGFR in these cells was observed to be both concentration-dependent, with effects seen at concentrations ranging from 1 nM to 10 μM over a 48-hour period, and time-dependent, with degradation occurring over a period of 4 to 96 hours. medchemexpress.com

In another study, a similar EGFR PROTAC, compound 6h, demonstrated significant degradation of EGFRDel19/T790M/C797S in Ba/F3 cells starting at 3 hours of treatment and reaching maximum elimination at 24 hours when used at a concentration of 0.1 μM. nih.gov

| PROTAC | Cell Line | EGFR Mutant | DC50 | Time for Max Degradation | Concentration for Max Degradation |

|---|---|---|---|---|---|

| This compound | HCC827 | EGFRDel19 | 34.8 nM | Not Specified | 1 nM - 10 μM |

| Compound 6h | Ba/F3 | EGFRDel19/T790M/C797S | Not Specified | 24 hours | 0.1 μM |

Selective Degradation of Oncogenic EGFR Mutants Over Wild-Type EGFR

A key feature of many EGFR-targeted PROTACs is their selectivity for oncogenic mutant forms of EGFR over the wild-type (WT) protein. This compound demonstrates this selectivity, potently degrading EGFRDel19 in HCC827 cells while displaying only weak degradation activity against EGFR in H1975 (harboring L858R/T790M mutations) and A549 (WT EGFR) cells. medchemexpress.com This selectivity is a critical attribute, as it may minimize potential side effects associated with targeting wild-type EGFR, which is expressed in normal tissues.

Other studies with different EGFR PROTACs have further highlighted this principle of selectivity. For instance, gefitinib-based PROTACs have been shown to potently and selectively degrade oncogenic EGFRDel19 and EGFRL858R without affecting WT EGFR. acs.orgnih.gov Similarly, another potent PROTAC was found to selectively degrade mutant EGFR with a DC50 value of 5.9 nM, while having no apparent effect on the wild-type receptor. nih.gov This selectivity is often attributed to the ability of the PROTAC to effectively form a ternary complex between the mutant EGFR and the recruited E3 ligase, a process that is less efficient with WT EGFR. acs.org

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

By degrading the EGFR protein, this compound effectively inhibits the growth of cancer cells and triggers programmed cell death, or apoptosis. In HCC827 cells, this degrader inhibited cell proliferation with a half-maximal inhibitory concentration (IC50) of 0.22 μM after 72 hours of treatment. medchemexpress.com In contrast, its anti-proliferative activity was significantly lower in H1975, A549, and A431 cells, with IC50 values greater than 10 μM. medchemexpress.com

Furthermore, this compound was shown to dose-dependently induce apoptosis in HCC827 cells when applied at concentrations of 0.1 μM and 1 μM for 32 hours. medchemexpress.com This induction of apoptosis is a direct consequence of the degradation of the EGFR protein, which is crucial for the survival of these cancer cells. medchemexpress.com The ability of EGFR PROTACs to induce apoptosis has been observed in other studies as well, with some degraders causing significant apoptosis in H1975 cells. nih.gov

| Cell Line | EGFR Mutation Status | IC50 (72h) |

|---|---|---|

| HCC827 | EGFRDel19 | 0.22 μM |

| H1975 | EGFRL858R/T790M | > 10 μM |

| A549 | Wild-Type EGFR | > 10 μM |

| A431 | Wild-Type EGFR | > 10 μM |

Cell Cycle Arrest Induction

In addition to inducing apoptosis, this compound has been found to cause cell cycle arrest in cancer cells. Specifically, treatment with this degrader at concentrations of 0.1 μM and 1 μM for 32 hours arrested HCC827 cells in the G1 phase of the cell cycle. medchemexpress.com This G1 phase arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby halting their proliferation. medchemexpress.com The induction of cell cycle arrest is a common mechanism of action for agents that target critical cell signaling pathways, and similar effects have been reported for other EGFR-targeting PROTACs, which also induce cell cycle arrest in H1975 cells. nih.gov

Comprehensive Proteomic Analysis of Degradation Selectivity

Global proteomic analyses have been employed to confirm the high selectivity of EGFR PROTACs. These studies have shown that engineered compounds, including those similar in mechanism to this compound, exhibit high selectivity for the EGFR protein. nih.gov For instance, a global proteomic analysis of compounds 6 and 10 (MS39 and MS154) revealed that they are highly selective EGFR degraders. nih.gov This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of these novel degraders.

In Vivo Efficacy Evaluations in Preclinical Models

While specific in vivo efficacy data for this compound is not detailed in the provided search results, the broader class of EGFR PROTACs has shown promising results in preclinical animal models. For example, a gefitinib-based PROTAC demonstrated substantial anti-tumor activity and effectively reduced EGFR Del19 protein levels in an HCC827 cell-derived xenograft model. frontiersin.orgfrontiersin.org Another orally bioavailable PROTAC, HJM-561, reduced tumor volume by 58% and 84% at different oral doses in a cell-derived xenograft model and showed a 67% tumor growth inhibition in a patient-derived xenograft (PDX) model. tandfonline.comtandfonline.com These findings underscore the potential of EGFR-targeting PROTACs to translate their potent in vitro activity into in vivo efficacy, offering a promising avenue for the treatment of EGFR-mutant lung cancers. nih.gov

Antitumor Activity in Xenograft and Allograft Models

While specific in vivo antitumor activity data for "this compound" in xenograft or allograft models is not extensively detailed in the provided search results, the broader context of EGFR PROTACs demonstrates significant preclinical success in such models. For instance, other EGFR PROTACs have shown the ability to inhibit tumor growth effectively. One study highlighted that a gefitinib-based PROTAC reduced H3255 non-small cell lung cancer (NSCLC) tumor growth at a specific dosage. tandfonline.com Another compound, C6, was found to inhibit tumor growth in an H1975-TM xenograft tumor model. nih.govacs.orgfigshare.com Similarly, the PROTAC 9ea significantly inhibited tumor growth in NSCLC (EGFRC797S) xenograft mouse models. nih.govacs.org Furthermore, a BCL6-degrader has demonstrated tumoricidal activity in a lymphoma xenograft mouse model. nih.gov The development of homo-PROTACs has also shown in vivo therapeutic potency in xenograft mouse models. nih.gov These examples underscore the general potential of EGFR-targeting PROTACs to exhibit substantial antitumor efficacy in preclinical cancer models.

Interactive Table: Antitumor Activity of Various EGFR PROTACs in Preclinical Models

| Compound | Model | Tumor Type | Efficacy |

| Gefitinib-based PROTAC (GBP) | H3255 Xenograft | NSCLC | Reduced tumor growth tandfonline.com |

| C6 | H1975-TM Xenograft | NSCLC | Inhibited tumor growth nih.govacs.orgfigshare.com |

| 9ea | EGFR C797S Xenograft | NSCLC | Significantly inhibited tumor growth nih.govacs.org |

| BCL6-degrader | Lymphoma Xenograft | Lymphoma | Tumoricidal activity nih.gov |

| Homo-PROTAC | Xenograft | - | In vivo therapeutic potency nih.gov |

Targeted Protein Level Reduction in Tumor Tissues

A key mechanism of PROTACs is the targeted degradation of specific proteins. Research on various EGFR PROTACs confirms their ability to effectively reduce EGFR protein levels in tumor tissues. For example, the PROTAC degrader 9ea was shown to effectively deplete EGFR proteins in tumor tissue in NSCLC xenograft models. nih.govacs.org In a separate study, vepdegestrant, an ER-targeting PROTAC, demonstrated robust ER degradation of over 94% in tumor tissue, which was linked to its potent in vivo antitumor efficacy. acs.org Specifically for this compound, it potently degrades EGFR with a deletion in exon 19 (Del19) in HCC827 cells, a type of NSCLC cell line, with a DC50 of 34.8 nM. medchemexpress.commedchemexpress.cn It is important to note that this particular degrader showed weak degradation activity on EGFR in H1975 and A549 cells. medchemexpress.commedchemexpress.cn This highlights the selectivity of some PROTACs for specific EGFR mutations.

Interactive Table: Protein Degradation Activity of EGFR PROTACs

| Compound | Cell Line/Model | Target Protein | DC50/Dmax |

| This compound | HCC827 | EGFR Del19 | 34.8 nM medchemexpress.commedchemexpress.cn |

| PROTAC EGFR degrader 6 | HCC827 | EGFR Del19 | 45.2 nM medchemexpress.com |

| 9ea | NSCLC Xenograft | EGFR C797S | - |

| Vepdegestrant | ER+ Breast Cancer Models | Estrogen Receptor (ER) | >94% degradation acs.org |

| C6 | H1975-TM | EGFR L858R/T790M/C797S | 10.2 nM nih.govacs.org |

Pharmacokinetic-Pharmacodynamic Relationship in Preclinical Models

The relationship between the pharmacokinetic (PK) properties (what the body does to the drug) and pharmacodynamic (PD) effects (what the drug does to the body) is crucial for the development of effective therapies. For PROTACs, a key aspect of their PD effect is the degradation of the target protein. Achieving desirable PK properties for PROTACs to advance to preclinical and clinical stages can be challenging due to their structure and high molecular weight. tandfonline.com However, several EGFR PROTACs have demonstrated promising PK profiles suitable for in vivo studies. For instance, compounds 6 and 10 were found to be bioavailable in mouse PK studies, with compound 6 being noted as the first EGFR degrader with sufficient in vivo PK properties for efficacy studies. nih.gov The catalytic mechanism of PROTACs suggests that their pharmacodynamic efficacy can extend beyond their detectable pharmacokinetic presence, driven by the synthesis rate of the target protein. researchgate.net This event-driven pharmacology offers potential advantages over traditional small molecule inhibitors. tandfonline.com

Mechanisms of Resistance and Strategies for Overcoming Them

Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical hurdle in the treatment of EGFR-mutant NSCLC. frontiersin.org Resistance mechanisms are broadly categorized as on-target alterations, which involve secondary mutations in the EGFR gene, or off-target changes, which include the activation of bypass signaling pathways. nih.govaacrjournals.org

The most common on-target resistance mechanism to first- and second-generation TKIs like gefitinib (B1684475) and afatinib (B358) is the acquisition of the T790M "gatekeeper" mutation, which accounts for approximately 50-60% of resistance cases. nih.govsensusimpact.com This mutation increases the receptor's affinity for ATP, thereby reducing the binding efficacy of ATP-competitive inhibitors. nih.govnih.gov Third-generation TKIs, such as osimertinib (B560133), were developed to be effective against the T790M mutation. However, resistance to these agents inevitably emerges, most commonly through the tertiary C797S mutation, which prevents the covalent bond formation required for irreversible inhibition. mdpi.comnih.govyoutube.com

Other resistance mechanisms include:

Bypass Signaling: Amplification of other receptor tyrosine kinases, such as MET, can activate downstream signaling pathways like PI3K/AKT independently of EGFR, rendering EGFR inhibition ineffective. aacrjournals.orgnih.govnih.gov

Downstream Mutations: Mutations in genes downstream of EGFR, such as KRAS, can also confer resistance. mdpi.com

Histologic Transformation: In some cases, the tumor can transform from NSCLC to other types, such as small-cell lung cancer, which is no longer dependent on EGFR signaling. youtube.comnih.gov

PROTACs offer a distinct mechanism of action that can overcome these resistance mechanisms. Instead of merely blocking the kinase function, PROTACs physically link the EGFR protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the entire receptor by the proteasome. tandfonline.comnih.gov This approach is effective even if the target protein is mutated, as long as the PROTAC can still bind to it.

PROTAC EGFR degrader 5 (also known as Compound 10) is a degrader that potently targets the EGFR Del19 mutation, which is sensitive to first-generation TKIs. medchemexpress.comresearchgate.net In HCC827 cells, which harbor the EGFR Del19 mutation, this compound induces degradation with a half-maximal degradation concentration (DC₅₀) of 34.8 nM and inhibits cell proliferation with a half-maximal inhibitory concentration (IC₅₀) of 0.22 μM. medchemexpress.com However, it shows weak degradation activity in H1975 cells, which contain the L858R/T790M double mutation. medchemexpress.com

While this compound itself is less effective against the T790M mutation, its development provides a proof-of-concept. Other, more advanced PROTACs have been specifically engineered to degrade TKI-resistant EGFR mutants. For example, PROTACs have been developed using the scaffolds of third-generation inhibitors or other binders like brigatinib (B606365) to effectively degrade EGFR harboring T790M and even the highly resistant C797S mutation. mdpi.comnih.gov One such brigatinib-based PROTAC, compound 6h , potently degrades the triple-mutant EGFR (Del19/T790M/C797S) with a DC₅₀ of 8 nM. nih.gov Similarly, another novel PROTAC, C6 , was shown to degrade EGFRL858R/T790M/C797S with a DC₅₀ of 10.2 nM. nih.govacs.org

This demonstrates the versatility of the PROTAC platform, which can be adapted to target and eliminate various mutant forms of EGFR that are resistant to traditional inhibitors.

| Compound | Target EGFR Mutation(s) | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| This compound | EGFRDel19 | HCC827 | DC50 | 34.8 nM | medchemexpress.com |

| This compound | EGFRDel19 | HCC827 | IC50 | 0.22 µM | medchemexpress.com |

| Compound 6h (Brigatinib-based) | EGFRDel19/T790M/C797S | Ba/F3 | DC50 | 8 nM | nih.gov |

| Compound C6 | EGFRL858R/T790M/C797S | H1975-TM | DC50 | 10.2 nM | acs.org |

| Compound C6 | EGFRL858R/T790M/C797S | H1975-TM | IC50 | 10.3 nM | acs.org |

| SIAIS126 | EGFRL858R+T790M | H1975 | DC50 | ~30-50 nM | nih.gov |

Potential for Reduced Evolutionary Pressure for Target Mutations with PROTACs

Conventional small molecule inhibitors operate via an "occupancy-driven" mechanism, where sustained binding to the target's active site is required to inhibit its function. This creates a strong selective pressure for the emergence of mutations within the drug-binding site that reduce inhibitor affinity while preserving the protein's essential function. nih.gov The T790M and C797S mutations in EGFR are classic examples of this evolutionary process. nih.govnih.gov

PROTACs, in contrast, utilize an "event-driven" and catalytic mechanism. tandfonline.com A single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov Because they only need to bind transiently to the target protein to tag it for destruction, they may not require the high-affinity, sustained binding that drives resistance to inhibitors. nih.gov By completely removing the EGFR protein, PROTACs eliminate both its kinase activity and its non-enzymatic scaffolding functions, which can also contribute to signaling. nih.gov This comprehensive removal of the target protein may reduce the evolutionary pathways available for cancer cells to develop resistance. nih.gov It is hypothesized that for a cancer cell to become resistant to a PROTAC, it would need to develop mutations that completely prevent the PROTAC from binding, which is a higher evolutionary barrier than mutations that simply weaken binding affinity.

Identification of Novel Resistance Mechanisms to PROTAC-Mediated Degradation

While PROTACs hold great promise for overcoming existing drug resistance, they are not immune to the development of new resistance mechanisms. As the clinical use of PROTACs expands, it is anticipated that cancer cells will evolve ways to evade their degradative action.

Potential mechanisms of resistance to PROTACs include:

Mutations in the Target Protein: Although PROTACs may lower the pressure for resistance mutations, it is still possible for mutations to arise in the EGFR protein that directly interfere with the PROTAC's binding site. mdpi.com

Alterations in the E3 Ligase Machinery: The efficacy of a PROTAC is entirely dependent on the cell's ubiquitin-proteasome system. nih.gov Mutations, downregulation, or modification of the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that the PROTAC is designed to recruit can render the PROTAC ineffective. mdpi.comresearchgate.net For instance, CRISPR/Cas9 knockout screens for an ER-targeted PROTAC, ARV-471, identified loss of CRBN as a key resistance mechanism. researchgate.net

Decreased Ternary Complex Formation: The crucial step in PROTAC action is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. biorxiv.org Any cellular changes that destabilize this complex could lead to resistance.

As more potent protein degraders enter clinical trials, monitoring for these novel resistance mechanisms, particularly those involving the loss or mutation of essential E3 ligase components, will be critical for the long-term success of this therapeutic strategy. researchgate.net

Combination Therapeutic Approaches with Protac Egfr Degraders

Synergistic Effects with Pathway Inhibitors (e.g., PI3K Pathway Inhibitors)

The epidermal growth factor receptor (EGFR) signaling network is complex, with significant crosstalk between different downstream pathways. One of the major effector pathways of EGFR is the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. mdpi.com Concurrent mutations in both the EGFR and PI3K pathways are found in a notable percentage of breast cancers, particularly in triple-negative (TNBC) and HER2-enriched subtypes. nih.gov This co-activation of parallel signaling pathways can limit the efficacy of single-agent therapies.

Targeting both EGFR and the PI3K pathway simultaneously has demonstrated synergistic effects in preclinical models. In TNBC cell lines with both EGFR amplification and PI3K pathway mutations (such as PIK3CA activating mutations or PTEN deletion), the combination of EGFR and PI3K inhibitors leads to a more profound inhibition of downstream signaling molecules like AKT and mTOR compared to either agent alone. nih.govbiorxiv.org This dual inhibition results in significantly reduced cell viability and an increased induction of apoptosis in cells harboring these dual genetic alterations. nih.govbiorxiv.org

The synergistic effect is particularly pronounced in cells with both EGFR amplification and PI3K pathway alterations. biorxiv.org For instance, in xenograft models of TNBC with these characteristics, the combination of an EGFR inhibitor and a PI3K inhibitor was the only treatment that resulted in a statistically significant reduction in tumor volume compared to the control group. nih.govbiorxiv.org This suggests that for tumors dependent on both pathways, blocking a single node is insufficient due to compensatory signaling, whereas a dual blockade leads to a more complete shutdown of pro-survival signals.

This principle of dual pathway inhibition extends to PROTAC-based therapies. The ER-targeting PROTAC vepdegestrant (ARV-471), for example, exhibits synergistic antitumor activity when combined with PI3Kα inhibitors like alpelisib. acs.org This combination leads to impressive tumor regression and a significant reduction in the phosphorylation levels of signaling proteins within the PI3K/AKT/mTOR pathway. acs.org These findings provide a strong rationale for combining EGFR-degrading PROTACs, such as PROTAC EGFR degrader 5, with PI3K pathway inhibitors to achieve a more potent and durable antitumor response, especially in cancers with co-occurring EGFR and PI3K pathway aberrations.

| Cell Lines | Genetic Alterations | Treatment Combination | Observed Synergistic Effects | Reference |

|---|---|---|---|---|

| BT20 | Amplified EGFR, PIK3CA activating mutation | EGFR inhibitor + PI3K inhibitor | Dramatically reduced mTOR and AKT signaling; synergistic reduction in cell viability; increased apoptosis. | nih.govbiorxiv.org |

| MDA-MB-468 | Amplified EGFR, PTEN deletion | EGFR inhibitor + PI3K inhibitor | Dramatically reduced mTOR and AKT signaling; synergistic reduction in cell viability; increased apoptosis. | nih.govbiorxiv.org |

| MCF7 Xenograft Model | ER+ | Vepdegestrant (ER PROTAC) + Alpelisib (PI3Kα inhibitor) | Significantly improved tumor growth inhibition and tumor regression. | acs.org |

Rational Combinations with Established Antineoplastic Agents

A key strategy in cancer therapy is to combine novel agents with existing standards of care to enhance efficacy and overcome resistance. PROTAC EGFR degraders are being investigated in rational combinations with established antineoplastic agents, most notably other EGFR tyrosine kinase inhibitors (TKIs).

The emergence of resistance to third-generation EGFR TKIs like osimertinib (B560133), often through the C797S mutation, presents a major clinical hurdle. nih.govmdpi.commdpi.com PROTACs offer a distinct mechanism of action—protein degradation rather than simple inhibition—which can be effective even when the inhibitor's binding site is mutated. nih.gov

Preclinical studies have shown that combining an allosteric EGFR PROTAC degrader (DDC-01-163) with an ATP-site EGFR inhibitor (osimertinib) leads to enhanced anti-proliferative activity against cells with resistant EGFR mutations. nih.gov This suggests that simultaneous targeting of EGFR through two different mechanisms—allosteric degradation and competitive inhibition—can be a powerful strategy. However, the study also noted that an antagonistic effect could appear at higher doses, highlighting the importance of optimizing the concentrations of both agents to achieve a synergistic effect within a therapeutic window. nih.gov

The development of numerous EGFR PROTACs, including C6 and 9ea, is specifically aimed at overcoming osimertinib resistance. nih.govacs.orgacs.org This inherently positions them for use in combination or as a sequential therapy following the failure of established agents. For example, the PROTAC 1q was developed based on the CO-1686 backbone and showed selective degradation of the EGFRL858R/T790M mutant, suggesting its potential use in patients who have developed resistance to earlier generation TKIs. nih.gov

| PROTAC/Degrader | Combination Agent | Targeted Resistance Mutation | Key Finding | Reference |

|---|---|---|---|---|

| DDC-01-163 (Allosteric Degrader) | Osimertinib (ATP-site inhibitor) | EGFRL858R/T790M | Enhanced anti-proliferative activity compared to either agent alone. | nih.gov |

| C6 | Designed to overcome Osimertinib resistance | EGFRL858R/T790M/C797S | Potent degradation of C797S mutant EGFR and tumor growth inhibition in xenograft models. | nih.govacs.orgfigshare.com |

| 9ea | Designed to overcome Osimertinib resistance | EGFRC797S | Potent and selective degradation of EGFRC797S and significant tumor growth inhibition. | acs.org |

| 1q | Based on CO-1686 | EGFRL858R/T790M | Dose-dependent degradation of EGFRL858R/T790M in H1975 cells. | nih.gov |

Development of Multi-Targeting or Dual-Target PROTAC Formulations

Building on the concept of combination therapy, researchers are designing single molecules capable of degrading multiple therapeutic targets simultaneously. chemrxiv.org This innovative approach, termed dual-target or multi-targeting PROTACs, aims to address tumor heterogeneity and compensatory signaling pathways, which are common mechanisms of drug resistance. chemrxiv.org

A pioneering example of this strategy involves the simultaneous degradation of EGFR and Poly (ADP-ribose) polymerase (PARP). chemrxiv.orgchemrxiv.org Inspired by the success of bispecific antibodies, researchers have rationally designed and synthesized "dual PROTACs" that link an E3 ligase ligand to two different inhibitor warheads—one for EGFR (gefitinib) and one for PARP (olaparib). chemrxiv.orgresearchgate.net These molecules are structured using a trifunctional natural amino acid as a core linker to connect the three components. chemrxiv.org

In preclinical studies, these dual-target PROTACs successfully induced the degradation of both EGFR and PARP proteins simultaneously within cancer cells. chemrxiv.org One of the most effective compounds, DP-C-1, which utilizes a CRBN E3 ligase ligand, demonstrated concentration-dependent degradation of both targets in SW1990 pancreatic cancer cells. chemrxiv.org This work provides the first successful proof-of-concept for a single small molecule capable of degrading two distinct types of target proteins. chemrxiv.orgchemrxiv.org

This technology holds the potential to greatly expand the application of PROTACs, opening a new field for drug discovery. chemrxiv.orgchemrxiv.org By degrading two oncogenic drivers at once, dual-target PROTACs could offer a more potent therapeutic effect, potentially requiring lower doses and thereby reducing side effects compared to a combination of two separate drugs. chemrxiv.org

| Dual-Target PROTAC | Target 1 | Target 2 | Warhead 1 | Warhead 2 | E3 Ligase Ligand | Key Outcome | Reference |

|---|---|---|---|---|---|---|---|

| DP-C-1 | EGFR | PARP | Gefitinib (B1684475) | Olaparib | CRBN | Successful simultaneous degradation of both EGFR and PARP in SW1990 cells. | chemrxiv.org |

| DP-V Series | EGFR | PARP | Gefitinib | Olaparib | VHL | Simultaneous degradation of both targets, though less effective than the CRBN-based series in the reported study. | chemrxiv.org |

Challenges and Future Perspectives in Protac Egfr Degrader Research

Strategies for Enhancing In Vivo Performance and Addressing Bioavailability

A significant hurdle in the development of PROTACs is their often-suboptimal in vivo performance, primarily due to poor bioavailability. wuxiapptec.comwuxiapptec.com These challenges stem from the inherent physicochemical properties of PROTACs, which typically have a high molecular weight, poor solubility, and low cell permeability, often falling outside the parameters of Lipinski's Rule of Five. drugdiscoverytrends.comseranovo.com Consequently, researchers are actively exploring various strategies to overcome these limitations and improve the druggability of PROTAC EGFR degraders.

Key Challenges and Corresponding Strategies:

| Challenge | Strategy | Details |

| Poor Aqueous Solubility | Formulation Technologies | Incorporating PROTACs into delivery systems like polymeric micelles, emulsions, amorphous solid dispersions, and lipid-based nanoparticles can enhance their solubility and, consequently, their bioavailability. nih.gov |

| Taking with Food | Studies have shown that the solubility of some PROTACs improves in biorelevant buffers, suggesting that administration with food could enhance in vivo drug exposure. wuxiapptec.comwuxiapptec.com | |

| Low Cell Permeability | Linker Optimization | Modifying the linker connecting the two ends of the PROTAC can significantly impact its properties. Replacing flexible linkers with more rigid structures or introducing cyclic linkers can improve permeability. wuxiapptec.comdrugdiscoverytrends.com |

| Intramolecular Hydrogen Bonds | Designing PROTACs that can form intramolecular hydrogen bonds can reduce their polarity and effective size, facilitating passage across cell membranes. drugdiscoverytrends.comwuxiapptec.com | |

| Metabolic Instability | Linker Modification | The linker is a key site for metabolic modification. Altering its length, composition, and attachment points can improve stability against first-pass metabolism. drugdiscoverytrends.comwuxiapptec.com |

| Prodrug Approach | Converting the PROTAC into a prodrug, which is inactive until metabolized in the body, can be a tactic to improve oral bioavailability, though it may increase the molecule's already large size. wuxiapptec.comdrugdiscoverytrends.com |

The optimization of these properties is a multi-faceted challenge requiring a deep understanding of the structure-activity relationship of each component of the PROTAC molecule. nih.gov A systematic approach, often involving the screening of extensive libraries of linkers and ligands, is necessary to identify candidates with favorable pharmacokinetic profiles.

Exploration and Validation of Novel E3 Ligases for Therapeutic Targeting

The vast majority of PROTACs developed to date utilize a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govdundee.ac.uk While effective, this reliance on a small subset of the approximately 600 E3 ligases in the human genome presents limitations, including potential for resistance and off-target effects. nih.gov Therefore, a key area of future research is the exploration and validation of novel E3 ligases for therapeutic targeting.

Expanding the repertoire of usable E3 ligases could offer several advantages:

Tissue Specificity: Some E3 ligases are expressed in a tissue-specific manner, which could be exploited to develop PROTACs with improved selectivity and reduced systemic toxicity. nih.gov

Overcoming Resistance: The development of resistance to CRBN- or VHL-based PROTACs is an emerging concern. Having alternative E3 ligases would provide a crucial strategy to circumvent this issue. nih.gov

Enhanced Degradation: Different E3 ligases may have varying efficiencies in degrading specific target proteins. Identifying the optimal E3 ligase for a particular target could lead to more potent degraders.

The discovery and validation of new E3 ligase ligands is a complex process. It often involves a combination of computational modeling, high-throughput screening, and structural biology techniques to identify and optimize small molecules that can effectively recruit the desired E3 ligase. nih.govresearchgate.net Recent efforts have led to the identification of ligands for other E3 ligases such as MDM2, cIAP, RNF114, and RNF4, expanding the toolbox for PROTAC development. wisc.edu

Advancements in Targeted Degradation of Extracellular and Transmembrane Proteins

Initially, PROTAC technology was limited to the degradation of intracellular proteins because the components of the ubiquitin-proteasome system are located within the cell. nih.gov However, many compelling drug targets, including EGFR, are transmembrane or extracellular proteins. nih.gov This has spurred the development of innovative strategies to extend the reach of targeted protein degradation beyond the cell's interior.

Several novel approaches are being explored to tackle this challenge:

Antibody-based PROTACs (AbTACs): These molecules use an antibody to bind to an extracellular protein and a separate moiety to recruit a membrane-associated E3 ligase, leading to the target's degradation. nih.gov

Lysosome-Targeting Chimeras (LYTACs): LYTACs work by linking an extracellular or membrane-bound protein to a lysosome-targeting receptor. nih.gov This induces the formation of a complex that is internalized and trafficked to the lysosome for degradation. nih.gov

PROTACs Targeting Intracellular Domains: For transmembrane proteins like EGFR, it is possible to design PROTACs that bind to their intracellular domains, thereby inducing their degradation. nih.gov However, the hydrophobic nature of the transmembrane domain can pose challenges for this approach. nih.gov

These emerging technologies are rapidly expanding the "degradable" proteome and hold immense promise for targeting a host of disease-relevant proteins that were previously inaccessible to traditional therapeutic modalities. biocentury.comcolab.ws

Innovations in PROTAC Design and Optimization Methodologies

The rational design of effective PROTACs is a significant challenge due to their complex, three-part structure. dundee.ac.uk The interplay between the target-binding ligand, the E3 ligase-binding ligand, and the connecting linker is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation. nih.gov

To address this complexity, researchers are increasingly turning to innovative design and optimization methodologies:

Computational Modeling: In silico tools, including molecular docking and molecular dynamics simulations, are becoming indispensable for predicting the structure of the ternary complex and guiding the design of PROTACs with optimal geometry and binding affinities. researchgate.netnih.gov

Artificial Intelligence (AI): AI and machine learning algorithms are being employed to analyze large datasets of PROTACs, identify structure-activity relationships, and predict properties such as cell permeability and degradation efficacy. researchgate.netnih.gov

Linker Optimization: The linker is no longer viewed as a passive spacer but as a critical determinant of a PROTAC's properties. nih.gov There is a growing trend to move away from simple alkyl and PEG linkers towards more sophisticated designs that can improve solubility, permeability, and metabolic stability. nih.govnih.gov Strategies such as using click chemistry to rapidly generate diverse linker libraries are accelerating the optimization process. nih.gov

These advanced methodologies are helping to move PROTAC design from a "trial and error" approach to a more rational and predictive process, ultimately accelerating the discovery of new and improved degraders. nih.gov

Expanding the Therapeutic Scope of PROTAC EGFR Degraders Beyond Oncology

While the primary focus of PROTAC EGFR degrader research has been in oncology, the therapeutic potential of this technology extends to a wide range of other diseases where EGFR signaling plays a role. youtube.com The ability of PROTACs to completely eliminate a target protein, rather than simply inhibiting its activity, offers a unique therapeutic advantage that could be beneficial in various non-cancerous conditions. youtube.com

Potential non-oncological applications for PROTAC EGFR degraders include:

Inflammatory Diseases: EGFR signaling has been implicated in the pathogenesis of certain inflammatory conditions. Targeted degradation of EGFR could offer a novel anti-inflammatory strategy.

Neurodegenerative Diseases: In some neurodegenerative disorders, aberrant protein aggregation is a key pathological feature. PROTACs could potentially be used to clear these toxic protein species. For example, PROTACs are being explored to degrade amyloid beta in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease. youtube.com

Viral Infections: PROTACs are being investigated as a novel antiviral therapy. By targeting and degrading key viral proteins, it may be possible to block viral replication and spread. youtube.com

The exploration of PROTAC EGFR degraders in these and other non-cancer indications is still in its early stages but represents a promising new frontier in drug discovery. nih.gov As our understanding of the role of EGFR in different diseases grows, so too will the opportunities for applying this powerful new therapeutic modality.

Q & A

Q. What is the structural design rationale of PROTAC EGFR degrader 5, and how does it compare to other EGFR-targeting PROTACs?

this compound was designed by conjugating the EGFR inhibitor EGFR-IN-5 with a VHL E3 ligase-binding ligand via a linker. This heterobifunctional structure enables simultaneous binding to EGFR and the ubiquitin-proteasome machinery, promoting targeted degradation . Unlike PROTAC EGFR degrader 6 (which uses a CRBN ligand), the choice of VHL in degrader 5 may influence degradation kinetics and selectivity, as evidenced by its lower DC50 (34.8 nM vs. 45.2 nM for degrader 6 in HCC827 cells) .

Q. How is the DC50 value of this compound experimentally determined?

The DC50 (50% degradation concentration) is quantified using HTRF (Homogeneous Time-Resolved Fluorescence) assays. For example, mutant EGFR Del19 levels in HCC827 cells are measured after overnight incubation with varying PROTAC concentrations. ATP-based viability assays (e.g., ATPlite™) are run in parallel to confirm degradation-specific effects rather than cytotoxicity .

Q. What mechanistic evidence supports this compound-induced apoptosis and cell cycle arrest?

In HCC827 cells, degrader 5 triggers caspase activation (apoptosis) and G1 phase arrest, validated via flow cytometry for cell cycle analysis and Annexin V/PI staining for apoptosis. These effects correlate with EGFR degradation, suggesting on-target activity .

Advanced Research Questions

Q. How does E3 ligase selection (VHL vs. CRBN) impact PROTAC efficacy and off-target profiles?

Comparative studies between this compound (VHL) and degrader 6 (CRBN) reveal differences in DC50 values (34.8 nM vs. 45.2 nM) and potential tissue-specific E3 ligase availability. Proteomic profiling is recommended to assess off-target degradation, as E3 ligase expression varies across cell types .

Q. How can researchers resolve contradictions in degradation mechanisms (e.g., lysosomal vs. proteasomal pathways)?

While degrader 5 primarily relies on the proteasome, studies on PROTAC EGFR degrader 3 (a covalent binder) show lysosomal involvement in mutant EGFR degradation. To test pathway dependency, use inhibitors like bortezomib (proteasome) or chloroquine (lysosome) alongside degradation assays .

Q. What strategies enhance the selectivity of this compound for mutant EGFR over wild-type?

Selectivity can be improved by:

- Linker optimization : Adjusting length/composition to favor ternary complex formation with mutant EGFR.

- Warhead modification : Incorporating covalent or allosteric binders (e.g., compound 37 in ) to exploit mutation-specific structural changes.

- Proteomic validation : Use mass spectrometry to confirm degradation specificity and exclude off-targets .

Q. How to design experiments evaluating this compound in osimertinib-resistant NSCLC models?

- In vitro : Test degrader 5 in Ba/F3 cells expressing EGFR C797S or T790M/C797S mutations. Measure IC50 for proliferation and DC50 for EGFR degradation.

- In vivo : Use patient-derived xenograft (PDX) models with resistant mutations. Monitor tumor regression and pharmacokinetics, including blood-brain barrier penetration (as seen in J2H-2002, a related PROTAC) .

Methodological Considerations

- Data Contradictions : When degradation efficiency varies across cell lines (e.g., HCC827 vs. H1975), assess factors like E3 ligase expression (VHL/CRBN), EGFR mutation prevalence, and baseline proteasome activity .

- Combinatorial Libraries : Utilize nanomole-scale array synthesis () to rapidly test linker-warhead combinations and identify optimal degraders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.